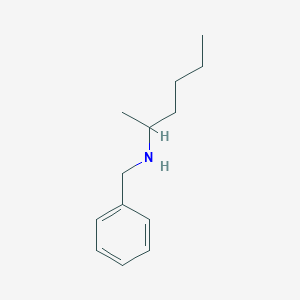

N-benzylhexan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzylhexan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-3-4-8-12(2)14-11-13-9-6-5-7-10-13/h5-7,9-10,12,14H,3-4,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYBESIVESNUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628780 | |

| Record name | N-Benzylhexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61806-77-7 | |

| Record name | N-(1-Methylpentyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61806-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylhexan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Chemical Transformations of N Benzylhexan 2 Amine Derivatives

Nucleophilic Properties and Reactivity of the Amine Nitrogen Center

The nitrogen atom in N-benzylhexan-2-amine possesses a lone pair of electrons, making it a nucleophilic center capable of donating this electron pair to an electrophile. libretexts.org As a secondary amine, its reactivity is influenced by both electronic and steric factors. solubilityofthings.com The presence of two organic substituents—a benzyl (B1604629) group and a hexan-2-yl group—attached to the nitrogen atom modulates its nucleophilicity. fiveable.me

Factors Influencing the Nucleophilicity of N-benzylhexan-2-amine:

| Factor | Description | Impact on Reactivity |

| Lone Pair Availability | The nitrogen atom has a readily available lone pair of electrons to donate. libretexts.org | Fundamental to its role as a nucleophile. |

| Inductive Effect | The alkyl (hexan-2-yl) and benzyl groups are electron-donating, increasing electron density on the nitrogen. | Enhances basicity and intrinsic nucleophilicity. fiveable.me |

| Steric Hindrance | The bulky benzyl and hexan-2-yl groups can physically obstruct the approach of an electrophile to the nitrogen center. solubilityofthings.comgenspark.ai | May decrease the rate of reaction, especially with sterically demanding electrophiles. masterorganicchemistry.com |

| Solvent Effects | The solvent can influence nucleophilicity through stabilization of the transition state. | Polar aprotic solvents can enhance nucleophilicity. genspark.ai |

The nucleophilic character of N-benzylhexan-2-amine is central to its participation in a wide range of chemical transformations, including additions to carbonyl groups and acyl substitution reactions.

Formation of Imine and Enamine Intermediates with Carbonyl Compounds

Secondary amines, such as N-benzylhexan-2-amine, react with aldehydes and ketones to form enamines. libretexts.orgyoutube.com This reaction is distinct from the reaction of primary amines with carbonyl compounds, which yield imines. chemistrysteps.commasterorganicchemistry.com The formation of an enamine from a secondary amine proceeds through a multi-step, acid-catalyzed, reversible mechanism. libretexts.orglumenlearning.com

The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone. libretexts.org This is followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.orglumenlearning.com The carbinolamine is then protonated on the oxygen atom, turning the hydroxyl group into a good leaving group (water). libretexts.org The lone pair of electrons on the nitrogen atom then expels the water molecule, forming a positively charged iminium ion. libretexts.orgchemistrysteps.com

Since the nitrogen in the iminium ion formed from a secondary amine lacks a proton, a neutral imine cannot be formed. chemistrysteps.com Instead, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (such as another amine molecule or water) to form a carbon-carbon double bond, resulting in the final enamine product. libretexts.orgyoutube.com

Mechanism of Enamine Formation:

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The lone pair of the secondary amine nitrogen attacks the electrophilic carbonyl carbon. | Tetrahedral intermediate. libretexts.org |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine. libretexts.org | Carbinolamine. |

| 3. Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (H₂O). libretexts.org | Protonated carbinolamine. |

| 4. Elimination of Water | The nitrogen's lone pair assists in the elimination of a water molecule, forming an iminium ion. libretexts.org | Iminium ion. |

| 5. Deprotonation | A base removes a proton from an α-carbon, leading to the formation of a C=C double bond and the neutral enamine. libretexts.orglumenlearning.com | Enamine. |

Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon, allowing them to participate in reactions with various electrophiles. masterorganicchemistry.com

Acylation Reactions with Carboxylic Acid Derivatives (e.g., Acid Chlorides, Anhydrides)

N-benzylhexan-2-amine readily undergoes acylation reactions with reactive carboxylic acid derivatives, such as acid chlorides and acid anhydrides, to form N,N-disubstituted amides. wikipedia.orgmnstate.edu This transformation is a type of nucleophilic acyl substitution. crunchchemistry.co.uk The high reactivity of acid chlorides and anhydrides makes them excellent acylating agents for secondary amines. crunchchemistry.co.uk

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride or anhydride. crunchchemistry.co.uk This addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, and the leaving group (chloride ion from an acyl chloride or a carboxylate ion from an anhydride) is eliminated, regenerating the carbonyl double bond and forming the corresponding amide. crunchchemistry.co.uk

A base, such as pyridine (B92270) or an excess of the amine itself, is often added to neutralize the acidic byproduct (HCl or a carboxylic acid) generated during the reaction. mnstate.edu

General Reaction Scheme for Acylation:

With Acid Chlorides: R-COCl + R'R''NH → R-CONR'R'' + HCl

With Acid Anhydrides: (R-CO)₂O + R'R''NH → R-CONR'R'' + R-COOH

In the context of N-benzylhexan-2-amine, these reactions would yield N-benzyl-N-(hexan-2-yl)amides.

Reactivity of Acylating Agents with N-benzylhexan-2-amine:

| Acylating Agent | Leaving Group | Reactivity | Byproduct |

| Acid Chloride (R-COCl) | Cl⁻ | High | HCl crunchchemistry.co.uk |

| Acid Anhydride ((R-CO)₂O) | R-COO⁻ | Moderate to High | R-COOH crunchchemistry.co.uk |

These acylation reactions are fundamental in organic synthesis for the construction of amide bonds, which are prevalent in many biologically active molecules and materials. researchgate.net

General Principles of Chemical Derivatization for Synthetic Transformations

Chemical derivatization involves converting a functional group in a molecule into a different functional group to alter its chemical and physical properties. researchgate.net For secondary amines like N-benzylhexan-2-amine, derivatization serves several purposes in synthetic transformations, including protection of the amine functionality, activation for further reactions, or modification to introduce new functionalities. researchgate.netlibretexts.org

Common derivatization strategies for secondary amines often involve targeting the nucleophilic nitrogen atom. These methods can be broadly categorized:

Acylation: As discussed previously, reaction with acid chlorides or anhydrides forms stable amides. This can serve as a protective group strategy, as amides are generally less nucleophilic and basic than the parent amine. msu.edu

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The resulting sulfonamide is a stable derivative.

Alkylation: While direct alkylation of secondary amines can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts, this reactivity can be harnessed for specific synthetic goals. mnstate.edumsu.edu

Formation of N-Nitrosamines: Secondary amines react with nitrous acid (HONO) to form N-nitrosamines (R₂N-N=O). msu.edu

The choice of derivatization method depends on the specific goals of the synthetic sequence, such as the need for a stable protecting group that can be removed under specific conditions or the desire to introduce a new functional handle for subsequent reactions. uniovi.es The principles of nucleophilicity and the reactivity of the amine nitrogen guide the selection and application of these derivatization techniques. researchgate.net

Stereochemical Analysis and Stereoisomerism of N Benzylhexan 2 Amine

Application of Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Techniques

Two-dimensional NMR (2D-NMR) spectroscopy is indispensable for the complete structural elucidation of organic molecules, including the determination of stereochemistry through conformational analysis. By spreading NMR signals across two frequency dimensions, these techniques can resolve overlapping signals and reveal through-bond and through-space correlations between nuclei. acs.org

The Homonuclear Correlation Spectroscopy (COSY) experiment is a fundamental 2D-NMR technique that identifies protons that are spin-spin coupled to each other, typically through two or three chemical bonds. acs.org This provides a detailed map of the proton connectivity within a molecule.

For N-benzylhexan-2-amine, a COSY spectrum would be essential to confirm the structure of the hexyl chain and the benzyl (B1604629) group. Cross-peaks in the COSY spectrum would reveal which protons are adjacent. For example, the proton at the C2 chiral center (H2) would show a correlation to the protons of the C1 methyl group and the C3 methylene (B1212753) group. This allows for the unambiguous assignment of all proton signals in the aliphatic chain.

Illustrative Data Table: Expected COSY Correlations for N-benzylhexan-2-amine

| Proton (Position) | Expected Correlated Protons | Information Gained |

| H1 (CH₃) | H2 (CH) | Confirms adjacency of the terminal methyl and the chiral center. |

| H2 (CH) | H1 (CH₃), H3 (CH₂) | Establishes the key position of the chiral center within the hexyl chain. |

| H3 (CH₂) | H2 (CH), H4 (CH₂) | Maps connectivity along the aliphatic backbone. |

| H4 (CH₂) | H3 (CH₂), H5 (CH₂) | Continues the mapping of the hexyl chain. |

| H5 (CH₂) | H4 (CH₂), H6 (CH₃) | Confirms connectivity towards the end of the alkyl chain. |

| Benzyl Protons | Ortho, Meta, Para Protons | Confirms the structure of the phenyl ring through vicinal couplings. |

While COSY reveals through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected by bonds. acs.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it highly sensitive to spatial arrangement and molecular conformation.

In the context of N-benzylhexan-2-amine, NOESY would be critical for determining the preferred conformation around the C2-N bond. By observing NOE correlations between the protons on the benzyl group and the protons on the hexyl chain, one can deduce the spatial orientation of these two substituents relative to each other. This conformational information is intrinsically linked to the molecule's stereochemistry and is a prerequisite for accurate computational modeling for chiroptical methods.

Illustrative Data Table: Potential Diagnostic NOESY Correlations for Conformational Analysis of N-benzylhexan-2-amine

| Proton Group 1 | Proton Group 2 | Potential Structural Insight |

| Benzyl CH₂ Protons | H2 (on chiral center) | Proximity confirms the N-benzyl linkage and helps define the C-N bond torsion angle. |

| Benzyl Ortho-Protons | H1 (CH₃ on hexyl chain) | Suggests a conformation where the phenyl ring is folded back towards the start of the alkyl chain. |

| Benzyl Ortho-Protons | H3 (CH₂ on hexyl chain) | Indicates a conformation where the phenyl ring is oriented towards the bulk of the alkyl chain. |

Chiroptical Spectroscopy for Stereochemical Assignment

Chiroptical spectroscopy involves techniques that measure the differential interaction of a chiral substance with left and right circularly polarized light. These methods are exceptionally powerful for the non-destructive determination of the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. This phenomenon is only observed for chiral molecules containing a chromophore (a light-absorbing group). In N-benzylhexan-2-amine, the benzyl group serves as the chromophore.

The modern approach to ECD analysis involves a combination of experimental measurement and computational chemistry. The experimental ECD spectrum of one enantiomer is recorded. Separately, the three-dimensional structures of both the (R) and (S) enantiomers are modeled using computational methods. The theoretical ECD spectra for the low-energy conformers of each enantiomer are then calculated. The absolute configuration of the experimental sample is assigned by matching its experimental spectrum to one of the two calculated spectra. A good match between the experimental and, for example, the calculated (R)-enantiomer spectrum provides strong evidence that the sample has the (R)-configuration.

Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. A key advantage of VCD is that all molecules have IR absorptions, meaning a specific chromophore is not required. VCD probes the chirality of the entire molecular structure.

The application of VCD for the stereochemical assignment of N-benzylhexan-2-amine follows a protocol similar to that of ECD. The experimental VCD spectrum is measured and compared with the DFT-calculated spectra for both the (R) and (S) enantiomers. The enantiomer whose calculated spectrum correctly reproduces the sign and relative intensity of the bands in the experimental spectrum is identified as the correct absolute configuration. For N-benzylhexan-2-amine, characteristic vibrational modes such as the C-H stretching and bending modes of the chiral center and the N-H bending mode would likely provide diagnostic VCD signals for confident stereochemical assignment.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound “N-benzylhexan-2-amine” that adheres to the strict outline and content requirements of the user's request, which includes detailed research findings and data tables for the following sections:

4.4. Integration of Spectroscopic Data with Computational Methods for Stereochemical Prediction 4.5. Analytical Approaches for Racemic Mixture Analysis

Without specific studies on N-benzylhexan-2-amine, any attempt to create the requested content would involve speculation and generalization from other chiral amines, which would not meet the required standard of scientific accuracy for a specific chemical compound. The generation of interactive data tables is also not feasible without the underlying specific data from experimental or computational studies on this particular molecule.

Structure Activity Relationship Sar Investigations of N Benzylhexan 2 Amine Analogs

Design Principles for Systematic SAR Studies in Medicinal Chemistry

Systematic SAR studies are foundational to the process of drug discovery and lead optimization. oncodesign-services.com The core principle is to establish a clear relationship between the chemical structure of a molecule and its resulting biological activity. fiveable.me This is achieved through an iterative cycle of designing, synthesizing, and biologically evaluating a series of related compounds, or analogs. patsnap.com

The process begins with a "lead compound," a molecule that exhibits a desired biological activity. Medicinal chemists then make systematic, discrete modifications to this lead structure. These modifications can include:

Functional Group Modification: Adding, removing, or replacing functional groups to probe for interactions with the biological target. pharmacologymentor.comdanaher.com

Scaffold Hopping: Altering the core structure (scaffold) of the molecule while retaining key pharmacophoric features to explore new chemical space and potentially improve properties. fiveable.mepatsnap.com

Bioisosteric Replacement: Substituting a group of atoms with another that has similar physical or chemical properties (a bioisostere) to enhance potency, selectivity, or pharmacokinetic parameters. patsnap.com

Stereochemical Changes: Investigating different stereoisomers (enantiomers or diastereomers) of a chiral molecule, as biological systems are often highly sensitive to stereochemistry. fiveable.me

The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to fine-tune properties like potency, selectivity against other targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. monash.edufiveable.me By analyzing the biological data from these analogs, chemists can build a qualitative or quantitative SAR model. nih.gov This model serves as a guide for rational drug design, allowing for more targeted modifications to optimize the lead compound into a potential drug candidate. oncodesign-services.com

Influence of N-Benzyl Substituent Modifications on Biological Activity

In the analogous series of N-benzylphenethylamines, modification of the N-benzyl group has a profound impact on biological activity, particularly on binding affinity and functional potency at serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.govnih.gov Early studies on phenethylamines suggested that N-alkylation with simple groups like methyl or ethyl significantly decreased activity. nih.gov However, the introduction of a larger N-benzyl substituent was found to dramatically improve both binding affinity and functional activity. nih.govdrugbank.com

Subsequent investigations revealed that the position and nature of substituents on the benzyl (B1604629) ring are critical determinants of activity. nih.gov Specifically, placing hydrogen bond acceptors, such as methoxy (B1213986) (-OCH3) or hydroxy (-OH) groups, at the 2'-position of the benzyl ring often leads to compounds with exceptionally high potency. nih.govresearchgate.net For instance, N-(2-hydroxybenzyl) substitution on certain phenethylamine (B48288) cores resulted in ligands with subnanomolar functional potency and over 400-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor. nih.govnih.gov In contrast, N-(2-fluorobenzyl) substituted compounds were generally found to be inferior in terms of affinity and selectivity. nih.gov These findings highlight that specific electronic and steric features on the N-benzyl ring are crucial for optimal interaction with the receptor's binding pocket.

The table below summarizes the effects of various N-benzyl substituents on the 5-HT2A receptor affinity and functional activity for a series of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) analogs.

| Compound ID | N-Benzyl Substituent | 5-HT2A Binding Affinity (Ki, nM) | 5-HT2A Functional Potency (EC50, nM) | Selectivity (5-HT2A vs 5-HT2C) |

| Parent (2C-B) | None | 6.5 | 4.9 | ~1 |

| Analog 1 | 2-Methoxybenzyl | 0.44 | 1.1 | ~14 |

| Analog 2 | 2-Hydroxybenzyl | 1.9 | 0.17 | >100 |

| Analog 3 | 2,3-Methylenedioxybenzyl | 0.93 | 1.1 | ~18 |

| Analog 4 | 2-Fluorobenzyl | 7.9 | 10 | ~1 |

| Data synthesized from studies on N-benzylphenethylamine analogs. nih.gov |

Effects of Alkyl Chain Length and Branching on Biological Profiles

The alkyl chain connecting the amine to a terminal group is a key structural element that can be modified to influence a compound's biological profile. In the context of N-benzylhexan-2-amine, this refers to the hexyl chain. While direct SAR for this specific compound is limited, principles derived from related structures, such as 2-phenethylamines, provide valuable insights. nih.gov

Chain Length: Studies on various classes of compounds have shown that biological activity can be highly dependent on alkyl chain length. chemrxiv.orgnih.gov For instance, in N-alkylmorpholine derivatives, antibacterial effects were highest for compounds with alkyl chains between 12 and 16 carbons, while shorter chains were inactive. chemrxiv.org In phenethylamine derivatives, elongation of the alkyl chain at the alpha-position has been noted to decrease activity at dopaminergic pathways. nih.gov This suggests that there is often an optimal chain length for fitting into a receptor's binding pocket; chains that are too short may not make key contacts, while those that are too long may introduce steric hindrance. matec-conferences.org

Branching: Introducing branching into the alkyl chain, such as changing a hexyl group to an isohexyl or neohexyl group, can have significant consequences. Branching can increase steric bulk, which may either enhance or decrease binding affinity depending on the topology of the receptor site. It can also influence metabolic stability. For example, branching near a site of metabolism can sterically hinder the approach of metabolic enzymes, thereby increasing the compound's half-life.

In SAR studies of 1-alkyl-2-phenylethylamine derivatives designed as sigma(1) ligands, the nature of the alkyl group at the 1-position was found to be critical for activity and selectivity. nih.gov This underscores that modifications to the alkyl backbone are a powerful tool for modulating the biological profiles of amine-containing compounds.

Correlation of Specific Structural Features with Target Binding and Potency

A primary goal of SAR studies is to establish a clear correlation between specific structural features and the compound's affinity for its target (often measured as Ki or IC50) and its functional potency (EC50). nih.gov In the well-studied N-benzylphenethylamine series, several such correlations have been established for the 5-HT2A and 5-HT2C receptors. nih.govacs.org

The N-benzyl substitution itself dramatically increases binding affinity compared to the parent phenethylamine. nih.govdrugbank.com This suggests the benzyl group accesses an additional binding pocket or interaction site on the receptor, contributing favorable hydrophobic or electronic interactions. The potency is further refined by substituents on this benzyl ring. As noted previously, a 2'-hydroxy or 2'-methoxy group significantly enhances potency, indicating a crucial hydrogen bond acceptor interaction in this region of the binding site. nih.gov

Modifications to the phenethylamine portion of the molecule also show clear trends. Nonpolar substituents, such as halogens (e.g., Bromo, Iodo) or small alkyl groups at the 4-position of the phenyl ring, tend to increase affinity. nih.gov In contrast, hydrogen bond donors like -OH or -NH2 at this position can decrease affinity by several orders of magnitude. nih.gov There is also an interplay between the two parts of the molecule; for example, the optimal substituent at the 4-position can be influenced by the specific substitution pattern on the N-benzyl ring. nih.gov

The table below illustrates the correlation between structural modifications and binding/potency for selected N-benzylphenethylamine analogs at the 5-HT2A receptor.

| Compound Feature | Structural Example | 5-HT2A Binding (pKi) | 5-HT2A Potency (pEC50) | Rationale for Activity |

| No N-Benzyl Group | 4-Iodo-2,5-dimethoxyphenethylamine | 8.01 | 7.91 | Baseline phenethylamine interaction. |

| N-Benzyl Group Added | N-Benzyl-4-iodo-2,5-dimethoxyphenethylamine | >9.0 | >8.5 | Benzyl group accesses an additional hydrophobic pocket. |

| 2'-OH on N-Benzyl | N-(2-Hydroxybenzyl) analog | 9.07 | 10.13 | Potential for key hydrogen bond acceptor interaction. nih.gov |

| 4-CN on Phenyl Ring | N-(2-Hydroxybenzyl)-4-cyano analog | 9.12 | 8.80 | Cyano group offers specific electronic interactions, enhancing selectivity. nih.gov |

| Data represents trends synthesized from literature on phenethylamine analogs. nih.gov |

Strategies for Lead Optimization based on SAR Data

Lead optimization is the process of refining a lead compound's structure to improve its drug-like properties, including efficacy, selectivity, and ADMET profile, transforming it into a viable drug candidate. patsnap.commedium.com The SAR data gathered from initial studies is the critical roadmap for this process. danaher.comnih.gov

Key strategies for lead optimization, guided by SAR, include:

Potency and Selectivity Enhancement: Once the pharmacophore is identified, modifications are made to maximize interactions with the target receptor while minimizing interactions with off-targets. danaher.com If SAR data indicates a specific hydrophobic pocket is beneficial, as suggested by the N-benzyl group, analogs with varied lipophilic substituents on the benzyl ring can be synthesized to find the optimal fit. youtube.com If a hydrogen bond is key, as suggested by the 2'-hydroxy group, other hydrogen bond acceptors can be explored. youtube.com

Improving Pharmacokinetic Properties (ADMET): SAR is not limited to target binding. It also informs how structural changes affect a molecule's absorption, distribution, metabolism, excretion, and toxicity. medium.com For example, if a compound is metabolized too quickly, SAR can guide the addition of blocking groups (e.g., fluorine atoms) at metabolically liable positions. youtube.com To improve solubility and permeability, polar or ionizable groups can be strategically added to parts of the molecule not essential for target binding. youtube.comnih.gov

Structure-Based and Computational Design: When the 3D structure of the biological target is known, computational methods like molecular docking can be used to visualize how analogs bind. nih.gov This structure-based approach allows for the rational design of new modifications predicted to improve binding affinity or selectivity, making the optimization process more efficient. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be built from experimental data to predict the activity of new, unsynthesized compounds, helping to prioritize synthetic efforts. oncodesign-services.compatsnap.com

Biological Activity and Mechanistic Studies of N Benzylhexan 2 Amine Analogs in Vitro and Non Clinical Models

In Vitro High-Throughput Screening Methodologies

High-throughput screening (HTS) has been a important tool in the discovery of biologically active N-benzylhexan-2-amine analogs. This technology enables the rapid assessment of large and diverse chemical libraries to identify "hit" compounds with desired biological activities.

Quantitative high-throughput screening (qHTS) of over 400,000 compounds led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target for cancer therapy. acs.org This screening approach allows for the determination of concentration-response curves for each compound in the library, providing a more detailed understanding of their potency and efficacy from the outset.

HTS methodologies are not limited to biochemical assays. Cell-based phenotypic screens are also employed to identify compounds that induce a desired cellular response. For instance, screening campaigns against multidrug-resistant bacterial strains such as Acinetobacter baumannii and Klebsiella pneumoniae have been developed to identify new chemical entities with antibacterial activity. nih.gov Such screens assess the ability of compounds to inhibit bacterial growth in a more physiologically relevant context.

The success of HTS campaigns is highly dependent on the quality and diversity of the compound libraries. Libraries may contain a wide array of chemical scaffolds, including those related to N-benzylhexan-2-amine, to maximize the chances of finding novel bioactive molecules. timtec.net

Identification and Validation of Molecular Targets

Once a "hit" compound is identified through HTS, the next crucial step is to determine its molecular target(s). For N-benzylhexan-2-amine analogs, a variety of targets have been identified, primarily enzymes implicated in disease pathogenesis.

For a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, the primary molecular targets investigated were monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). nih.gov These enzymes are well-established targets for neurodegenerative and psychiatric disorders. The inhibitory activity of the compounds against these enzymes was determined using in vitro enzymatic assays.

In another study, substituted aryl benzylamines were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a potential target for prostate cancer. nih.gov The identification of this target was guided by a structure-based design approach using a homology model of the enzyme.

The validation of a molecular target often involves demonstrating a clear structure-activity relationship (SAR), where systematic modifications to the chemical structure of the analog lead to predictable changes in its biological activity. For example, in the study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacement of a quinazoline (B50416) core with a pyrimidine (B1678525) was tolerated and resulted in a compound with comparable potency against USP1/UAF1. acs.org

The table below summarizes the identified molecular targets for various N-benzylhexan-2-amine analogs and their therapeutic areas.

| Analog Class | Molecular Target | Therapeutic Area |

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 deubiquitinase | Cancer |

| (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides | Monoamine Oxidase A/B, Butyrylcholinesterase | Neurodegenerative Disorders, Depression |

| Substituted aryl benzylamines | 17β-hydroxysteroid dehydrogenase type 3 | Prostate Cancer |

| 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones | Acetylcholinesterase, Butyrylcholinesterase, β-secretase (BACE-1) | Alzheimer's Disease |

| Benzylamine-sulfonamide derivatives | Monoamine Oxidase B | Neurodegenerative Disorders |

Mechanistic Investigations of Enzyme Inhibition and Modulation

Understanding the mechanism by which a compound inhibits or modulates its target enzyme is fundamental for its development as a therapeutic agent. For N-benzylhexan-2-amine analogs, various mechanistic studies have been conducted.

Kinetic studies are a primary method for elucidating the mechanism of enzyme inhibition. For novel benzylamine-sulfonamide derivatives that inhibit human monoamine oxidase B (hMAO-B), Lineweaver-Burk plots were used to determine the nature of the inhibition. researchgate.net These studies revealed that the compounds acted as non-competitive inhibitors.

In a study of benzylamine (B48309) derivatives with methylamine (B109427) dehydrogenase, a Hammett plot analysis of the kinetic data suggested that the oxidation of these amines by the enzyme proceeds through a carbanionic reaction intermediate. nih.gov This provides insight into the chemical steps of the enzymatic reaction and how the inhibitors interfere with this process.

The inhibitory potency of these analogs is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below presents the IC₅₀ values for selected N-benzylhexan-2-amine analogs against their respective target enzymes.

| Analog | Target Enzyme | IC₅₀ (µM) |

| N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 17β-HSD3 | 0.9 |

| (S)-N-(4-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 1.38 |

| (S)-N-(4-bromobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 2.48 |

| A benzylamine-sulfonamide derivative (compound 4i) | hMAO-B | 0.041 |

| A benzylamine-sulfonamide derivative (compound 4t) | hMAO-B | 0.065 |

| A 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivative (compound 5) | eqBuChE | 7.86 |

Cellular Assays for Characterizing Biological Responses

Cellular assays are essential for evaluating the biological effects of N-benzylhexan-2-amine analogs in a more complex biological system than an isolated enzyme assay. These assays can provide information on a compound's ability to penetrate cell membranes, its cytotoxicity, and its effects on cellular pathways.

The antiproliferative activity of benzyl (B1604629) and phenyl analogs of makaluvamines has been evaluated against various human cancer cell lines, including breast cancer (MCF-7) and colon tumor (HCT-116) cell lines. researchgate.net The potency of these compounds was determined by measuring their IC₅₀ values for cell growth inhibition. For example, a 4-chloro substituted benzyl analog showed a pronounced antiproliferative effect on the MCF-7 cell line with an IC₅₀ value of 1.8 µM. researchgate.net

In the development of multi-target inhibitors for Alzheimer's disease, 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives were tested for their ability to inhibit Aβ aggregation in a thioflavin-T assay. nih.gov This cellular-level assay provides insight into the potential of these compounds to modify the disease process.

Cytotoxicity is a critical parameter assessed in cellular assays. For a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, their toxicity was evaluated against L929 cells, and the active compounds showed no significant cytotoxicity. nih.gov

The table below shows the antiproliferative activity of selected benzyl analogs of makaluvamines against the MCF-7 breast cancer cell line.

| Benzyl Analog Substitution | IC₅₀ (µM) against MCF-7 |

| 4-Methyl | 2.3 |

| 4-Chloro | 1.8 |

| 4-Fluoro | 2.8 |

Molecular Docking and Computational Simulations for Proposed Mechanisms of Action

Molecular docking and other computational methods are powerful tools for proposing and understanding the mechanism of action of N-benzylhexan-2-amine analogs at the molecular level. These techniques predict the binding mode of a ligand within the active site of its target protein.

For the benzylamine-sulfonamide derivatives targeting hMAO-B, molecular docking studies were performed to visualize the interactions between the inhibitors and the amino acid residues in the enzyme's active site. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency and selectivity.

In the design of inhibitors for 17β-HSD3, docking studies were used to guide the modification of the benzylamine template to improve its activity. nih.gov The computational models helped to hypothesize how changes to the molecule's structure would affect its alignment within the active site. Similarly, molecular modeling of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-dione derivatives revealed that the benzylamine moiety interacts with the catalytic anionic site of acetylcholinesterase. nih.gov

Molecular docking was also employed to understand the binding of benzylamine-based ligands to complement factor D, revealing that a tetrahydronaphthalene group could be positioned in a specific pocket of the enzyme. nih.gov These computational insights are invaluable for the rational design of more potent and selective inhibitors.

Metabolism and Biotransformation Pathways of N Benzylhexan 2 Amine Non Clinical

In Vitro Metabolic Stability Studies Using Isolated Enzyme Systems

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. wuxiapptec.com These studies typically utilize subcellular fractions of the liver, the primary site of drug metabolism, such as liver microsomes or S9 fractions, as well as intact cellular systems like cryopreserved hepatocytes. wuxiapptec.comthermofisher.com These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and various phase II conjugation enzymes. wuxiapptec.com

The experimental design for assessing the metabolic stability of a compound like N-benzylhexan-2-amine involves incubating the compound at a known concentration with the isolated enzyme system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). Aliquots are taken at various time points, and the disappearance of the parent compound is monitored using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov The data generated allows for the calculation of key kinetic parameters, as outlined in the table below.

| Parameter | Description | Method of Calculation | Significance |

| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. | Determined from the slope of the natural logarithm of the remaining parent compound concentration versus time. | A shorter half-life indicates more rapid metabolism and potentially faster clearance from the body. |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver for a specific substrate, independent of physiological factors like blood flow. | Calculated from the half-life and the protein concentration or cell density in the incubation. | Used to predict in vivo hepatic clearance and oral bioavailability. |

For N-benzylhexan-2-amine, it is anticipated that incubation with liver microsomes would primarily assess its susceptibility to phase I enzymes, particularly CYPs, which are known to metabolize amines through processes like N-dealkylation and hydroxylation. nih.gov The use of hepatocytes would provide a more comprehensive metabolic profile, as they contain both phase I and phase II enzymes, allowing for the formation and detection of conjugated metabolites. thermofisher.com

Identification and Characterization of Primary and Secondary Metabolites

Following the determination of metabolic stability, the next step involves identifying the chemical structures of the metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially reactive or pharmacologically active metabolites. High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical tool for this purpose. nih.gov

Based on the known metabolism of structurally similar amines, the biotransformation of N-benzylhexan-2-amine is likely to proceed through several key pathways. nih.gov The primary metabolites are formed through initial enzymatic modifications of the parent compound, which can then undergo further metabolism to form secondary metabolites.

Predicted Metabolic Pathways for N-benzylhexan-2-amine:

| Pathway | Enzyme System | Predicted Primary Metabolite(s) | Predicted Secondary Metabolite(s) |

| N-debenzylation | Cytochrome P450 (CYP) | Hexan-2-amine and Benzaldehyde (B42025) | Benzoic acid (from oxidation of benzaldehyde), which can be further conjugated with glycine (B1666218) to form hippuric acid. |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives on the benzyl (B1604629) ring (e.g., p-hydroxy-N-benzylhexan-2-amine) or the hexyl chain. | Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites. |

N-dealkylation is a common metabolic route for N-benzylated amines. nih.gov In the case of N-benzylhexan-2-amine, this would lead to the cleavage of the bond between the nitrogen and the benzyl group, yielding hexan-2-amine and benzaldehyde. The resulting benzaldehyde can be further oxidized to benzoic acid, a well-known metabolic reaction. Aromatic hydroxylation of the benzyl ring is another plausible pathway catalyzed by CYP enzymes. nih.gov The resulting phenolic metabolites are then susceptible to phase II conjugation reactions, such as glucuronidation or sulfation, which increase their water solubility and facilitate their excretion.

Research in Animal Models for Metabolic Profiling

While in vitro systems are valuable for initial screening and mechanistic studies, in vivo studies using animal models are essential for a complete understanding of a compound's metabolic profile in a whole-organism context. mdpi.com Animal models, such as rats or mice, are used to investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Following administration of N-benzylhexan-2-amine, biological samples like plasma, urine, and feces are collected over time and analyzed for the presence of the parent compound and its metabolites. nih.gov

This approach allows for the identification of metabolites that are formed in vivo, which may differ from those observed in vitro due to the interplay of various organs and metabolic pathways. mdpi.com Metabolomic analysis of samples from animal models can reveal alterations in endogenous metabolic pathways resulting from exposure to the xenobiotic. nih.gov

The metabolites of N-benzylhexan-2-amine, particularly those resulting from the breakdown of the hexyl chain, may intersect with endogenous metabolic pathways, including amino acid metabolism. nih.gov For instance, the carbon skeleton of hexan-2-amine could potentially be further metabolized. The nitrogen atom, once released as ammonia (B1221849) through deamination reactions, would enter the urea (B33335) cycle to be detoxified and excreted as urea. cabidigitallibrary.org The remaining carbon backbone could be broken down into smaller units that can enter central metabolic pathways, such as the citric acid cycle. cabidigitallibrary.org

Furthermore, benzoic acid, a metabolite of the benzyl moiety, is known to be conjugated with the amino acid glycine to form hippuric acid, which is then excreted in the urine. cabidigitallibrary.org This is a well-established pathway for the detoxification and elimination of benzoic acid. Therefore, the metabolism of N-benzylhexan-2-amine can directly involve amino acid conjugation pathways.

Development of Predictive Models for Biotransformation

In recent years, computational or in silico models have become increasingly important in predicting the metabolic fate of new chemical entities. mdpi.com These models use machine learning algorithms and large datasets of known metabolic reactions to predict the likelihood of a compound being a substrate for specific metabolizing enzymes and to identify potential sites of metabolism on the molecule. nih.gov

For a compound like N-benzylhexan-2-amine, predictive models could be employed to:

Predict CYP-mediated metabolism: Algorithms can identify which specific CYP isozymes are most likely to metabolize the compound.

Identify sites of metabolism: The model can predict which atoms in the molecule are most susceptible to enzymatic attack, for example, the benzylic carbon or the aromatic ring.

Forecast metabolite structures: Based on the predicted sites of metabolism, the models can generate a list of plausible metabolite structures.

A study on the N-dealkylation of amine contaminants utilized machine learning methods to develop binary classification models. mdpi.comnih.gov These models, based on molecular descriptors, could predict whether an amine is likely to undergo N-dealkylation. mdpi.comnih.gov Such an approach could be applied to N-benzylhexan-2-amine to predict its susceptibility to this key metabolic pathway. The performance of these models is often evaluated by their accuracy, sensitivity, and specificity in correctly classifying compounds. mdpi.com

| Model Type | Application to N-benzylhexan-2-amine | Key Molecular Descriptors |

| Random Forest | Predicting the probability of N-dealkylation. | Electronic properties, steric factors, lipophilicity. |

| Gradient Boosting Decision Tree | Classifying the compound as a substrate for N-dealkylation. | Topological and geometric properties of the molecule. |

| Extreme Gradient Boosting | High-throughput screening for potential N-dealkylation. | Volumetric and surface area parameters. |

These predictive models serve as valuable tools in the early stages of drug discovery to prioritize compounds with desirable metabolic profiles and to guide the design of subsequent in vitro and in vivo metabolism studies. mdpi.com

Advanced Analytical Method Development for N Benzylhexan 2 Amine Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and analysis of N-benzylhexan-2-amine from various matrices. The choice of technique—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)—depends on the required sensitivity, selectivity, and the nature of the sample.

Gas Chromatography (GC) Methodologies for Amine Analysis

Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. However, the direct GC analysis of amines like N-benzylhexan-2-amine can be problematic. Their polar and basic nature often leads to strong interactions with the stationary phase of the GC column, resulting in significant peak tailing and poor resolution labrulez.com. To mitigate these issues, specialized deactivated columns are typically required labrulez.com.

A more robust approach involves chemical derivatization to convert the polar amine into a less polar, more volatile, and more thermally stable derivative mdpi.comnih.govresearchgate.net. This transformation not only improves chromatographic performance but also enhances detection sensitivity, especially when using specific detectors like the electron capture detector (ECD) or a mass spectrometer (MS) researchgate.net. Acylation is a common derivatization strategy for GC analysis of primary and secondary amines researchgate.netresearchgate.netjfda-online.com. Reagents such as pentafluorobenzoyl chloride (PFBCl) and perfluoro acid anhydrides (e.g., pentafluoropropionic anhydride, PFPA) react with the amine group to form stable, halogenated derivatives that are highly responsive to ECD and provide characteristic mass spectra for MS identification nih.govnih.govoup.comgcms.cznih.gov.

Table 1: Example GC Parameters for Derivatized Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Derivatizing Agent | Pentafluorobenzoyl chloride (PFBCl) | nih.gov |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) | General knowledge |

| Injector Temperature | 250-280 °C | General knowledge |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | nih.gov |

| Carrier Gas | Helium or Hydrogen | General knowledge |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | mdpi.comnih.gov |

High-Performance Liquid Chromatography (HPLC) Development for Amines

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally sensitive compounds. A significant challenge in analyzing aliphatic amines like N-benzylhexan-2-amine by HPLC is their lack of a native chromophore, which makes detection by standard UV-Vis detectors inefficient sigmaaldrich.comthermofisher.com.

To address this, pre-column derivatization is the most common strategy. thermofisher.comshimadzu.com This involves reacting the amine with a labeling agent that introduces a chromophoric or fluorophoric tag onto the molecule. The resulting derivative can be detected with high sensitivity by UV or fluorescence detectors. thermofisher.com This approach not only enhances detection but also improves the chromatographic properties of the amine, often increasing its hydrophobicity and allowing for better retention and separation on reversed-phase (RP) columns like C18. sigmaaldrich.comshimadzu.com The choice of derivatizing reagent is critical and is discussed in detail in section 8.2.2.

Table 2: Typical HPLC Conditions for Derivatized Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | shimadzu.com |

| Derivatization | Pre-column with reagents like Dansyl-Cl or FMOC-Cl | thermofisher.comrsc.org |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and Water/Buffer (e.g., phosphate (B84403) or acetate buffer) | researchgate.netacs.org |

| Flow Rate | 0.8 - 1.2 mL/min | sigmaaldrich.com |

| Detector | Fluorescence (FLD) or Diode Array (DAD/UV) | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a premier analytical tool due to its exceptional sensitivity and selectivity. researchgate.net This technique can, in some cases, allow for the determination of amines without prior derivatization. acs.orgnih.gov The high selectivity of MS/MS, particularly in selected reaction monitoring (SRM) mode, can distinguish the target analyte from complex matrix interferences.

However, even with LC-MS/MS, challenges such as poor chromatographic retention of polar amines on standard reversed-phase columns persist. researchgate.netwaters.com This can lead to elution near the solvent front and susceptibility to ion suppression from the sample matrix. Chemical derivatization can be employed to overcome these issues by increasing the hydrophobicity of N-benzylhexan-2-amine, thereby improving its retention and separation on the LC column. researchgate.net Furthermore, certain derivatizing agents can enhance the ionization efficiency of the analyte in the mass spectrometer's ion source (e.g., electrospray ionization - ESI), leading to lower detection limits. nih.govgoogle.com

Table 3: Illustrative LC-MS/MS Parameters for Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | acs.org |

| LC Column | C18 or HILIC | researchgate.netacs.org |

| Mobile Phase | Acetonitrile/Water with modifiers (e.g., formic acid, ammonium (B1175870) formate) | acs.orgwaters.com |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | acs.orgwaters.com |

| MS Analysis | Selected Reaction Monitoring (SRM) | researchgate.net |

| Derivatization | Optional (e.g., with Dansyl-Cl to improve retention and ionization) | google.com |

Chemical Derivatization Strategies for Enhanced Analytical Detection and Separation

Chemical derivatization is a pivotal strategy in the analysis of N-benzylhexan-2-amine. It involves chemically modifying the analyte to produce a derivative with properties more suitable for separation and detection. researchgate.net The primary goals of derivatizing amines are to decrease polarity, increase volatility for GC analysis, and introduce a chromophoric or fluorophoric tag for HPLC analysis, thereby improving chromatographic behavior and enhancing detector sensitivity. nih.govresearchgate.netrsc.org

Pre-column and In-situ Derivatization Techniques

Derivatization reactions can be performed at different stages of the analytical workflow.

Pre-column Derivatization : This is the most common approach, particularly for HPLC analysis. thermofisher.comshimadzu.com The sample containing N-benzylhexan-2-amine is mixed with the derivatizing reagent under optimized conditions (e.g., pH, temperature, time) before being injected into the chromatograph. sigmaaldrich.comnih.gov This technique allows for the removal of excess reagent and by-products if necessary, preventing interference with the chromatographic separation. acs.org

In-situ Derivatization : This technique involves performing the derivatization reaction directly within the sample matrix or during an extraction step. nih.gov For example, in-situ derivatization can be combined with solid-phase microextraction (SPME) for GC-MS analysis. nih.gov The derivatizing reagent is added to the aqueous sample, and the resulting nonpolar derivatives are then extracted and concentrated onto the SPME fiber. This approach can streamline sample preparation, reduce solvent usage, and improve sample throughput. nih.govnih.gov

Selection and Optimization of Derivatizing Reagents

The choice of derivatizing reagent is critical and depends on the analytical technique and the functional group of the analyte. For a secondary amine like N-benzylhexan-2-amine, several reagents are suitable.

Dansyl Chloride (Dansyl-Cl) : 5-(Dimethylamino)naphthalene-1-sulfonyl chloride is a classic reagent that reacts with primary and secondary amines to form stable, highly fluorescent dansyl-amides. rsc.orgnih.gov These derivatives are ideal for sensitive detection by HPLC with fluorescence detection and can also be analyzed by LC-MS, where the tertiary amine group in the dansyl tag can enhance ionization in positive ESI mode. nih.govgoogle.com The reaction is typically performed in a basic buffer (e.g., sodium carbonate/bicarbonate) at room temperature or with gentle heating. rsc.orgnih.govnih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl) : This reagent reacts readily with both primary and secondary amines under mild alkaline conditions to form stable and highly fluorescent carbamate derivatives. thermofisher.comresearchgate.netjascoinc.com The reaction is often carried out in a borate (B1201080) buffer. ikm.org.mynih.gov FMOC derivatives are well-suited for separation by reversed-phase HPLC and provide excellent sensitivity with fluorescence or UV detection. thermofisher.comikm.org.my

o-Phthalaldehyde (OPA) : OPA is a highly popular reagent that reacts very rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to yield intensely fluorescent isoindole derivatives. nih.gov OPA itself does not react with secondary amines like N-benzylhexan-2-amine. jascoinc.com However, it is often used in dual-reagent methods where OPA is first used to derivatize any primary amines present in the sample. Subsequently, a reagent like FMOC-Cl is added to derivatize the secondary amines. thermofisher.comjascoinc.comresearchgate.net

Pentafluorobenzenesulfonyl Chloride (PFBSC) : PFBSC and similar reagents like pentafluorobenzoyl chloride (PFBCl) are primarily used for GC analysis. mdpi.comnih.gov They react with primary and secondary amines to form sulfonamides or amides, respectively. These derivatives are less polar and more volatile than the parent amines, making them suitable for GC. The multiple fluorine atoms in the reagent tag make the derivatives highly sensitive to an electron capture detector (ECD), allowing for trace-level quantification. mdpi.com

The optimization of the derivatization reaction is crucial for achieving reproducible and accurate quantitative results. Key parameters to optimize include pH, reagent concentration, reaction time, and temperature to ensure the reaction proceeds to completion with minimal side-product formation. nih.govrsc.orgnih.gov

Table 4: Summary of Common Derivatizing Reagents for Secondary Amines

| Reagent | Abbreviation | Target Analyte Group | Primary Analytical Technique | Detection Method | Reference |

|---|---|---|---|---|---|

| 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary & Secondary Amines | HPLC, LC-MS | Fluorescence, MS | rsc.orgnih.gov |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC | Fluorescence, UV | thermofisher.comresearchgate.net |

| o-Phthalaldehyde | OPA | Primary Amines (used in sequence for secondary) | HPLC | Fluorescence | jascoinc.com |

| Pentafluorobenzenesulfonyl Chloride | PFBSC | Primary & Secondary Amines | GC | ECD, MS | mdpi.com |

Method Validation Parameters in Analytical Research

The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. This process involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a compound such as N-benzylhexan-2-amine, validated analytical methods are essential for quality control, stability testing, and ensuring the identity and purity of the substance in research and manufacturing settings. Key validation parameters, as stipulated by international guidelines, include linearity, accuracy, precision, selectivity, and specificity.

Evaluation of Selectivity and Specificity

Selectivity and specificity are terms that describe the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. While often used interchangeably, there is a subtle distinction. Specificity is considered the ultimate degree of selectivity, implying that the method produces a response for only a single analyte. iupac.orgiupac.org Selectivity, on the other hand, refers to the ability of a method to determine the analyte in a complex mixture without interference from other components. iupac.org

For an analytical method for N-benzylhexan-2-amine, selectivity is a crucial parameter. It ensures that the signal measured is due to N-benzylhexan-2-amine and not from potential impurities, starting materials (e.g., hexan-2-amine, benzyl (B1604629) bromide), degradation products, or matrix components.

In chromatographic methods like HPLC or GC, selectivity is demonstrated by showing that the analyte peak is well-resolved from peaks of all potential interfering substances. This is typically achieved by:

Analyzing a blank sample matrix to show the absence of interfering peaks at the retention time of N-benzylhexan-2-amine.

Analyzing a spiked sample containing N-benzylhexan-2-amine and all potential impurities to demonstrate baseline separation between the peaks. The resolution factor between the analyte peak and the closest eluting peak should ideally be greater than 1.5. sps.nhs.uk

Performing forced degradation studies (exposing the analyte to stress conditions like acid, base, heat, light, and oxidation) and demonstrating that the analytical method can separate the N-benzylhexan-2-amine peak from the peaks of any degradation products formed. sps.nhs.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. sigmaaldrich.comlongdom.org It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. libretexts.org For the characterization of N-benzylhexan-2-amine, NMR serves two primary purposes: definitive structural elucidation and highly accurate quantitative analysis.

Structural Elucidation ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the molecular structure of N-benzylhexan-2-amine.

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting or multiplicity). The predicted ¹H NMR spectrum of N-benzylhexan-2-amine would show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) (CH₂) protons, the methine (CH) proton at the 2-position of the hexyl chain, the various methylene (CH₂) groups of the hexyl chain, and the terminal methyl (CH₃) group.

¹³C NMR: A carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the N-benzylhexan-2-amine molecule. ugm.ac.id

Table 4: Predicted ¹H NMR Spectral Data for N-benzylhexan-2-amine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.75 | Singlet* | 2H | Benzylic protons (-CH₂-Ph) |

| ~ 2.65 - 2.75 | Multiplet | 1H | Methine proton (-CH(NH)-) |

| ~ 1.20 - 1.50 | Multiplet | 6H | Methylene protons (-CH₂-CH₂-CH₂-) |

| ~ 1.05 | Doublet | 3H | Methyl protons (-CH(CH₃)-) |

| ~ 0.85 - 0.95 | Triplet | 3H | Terminal methyl protons (-CH₂-CH₃) |

| ~ 1.5 (variable) | Broad Singlet | 1H | Amine proton (-NH-) |

*The benzylic protons may appear as two doublets (an AB quartet) if they are diastereotopic.

Table 5: Predicted ¹³C NMR Spectral Data for N-benzylhexan-2-amine (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| ~ 140 | Quaternary Aromatic (C) |

| ~ 128.5 | Aromatic (CH) |

| ~ 128.2 | Aromatic (CH) |

| ~ 127.0 | Aromatic (CH) |

| ~ 56.0 | Methine (-CH(NH)-) |

| ~ 51.5 | Benzylic (-CH₂-Ph) |

| ~ 37.0 | Methylene (-CH₂-) |

| ~ 28.0 | Methylene (-CH₂-) |

| ~ 23.0 | Methylene (-CH₂-) |

| ~ 20.0 | Methyl (-CH(CH₃)-) |

Quantitative Analysis (qNMR) Quantitative NMR (qNMR) is a primary analytical method for determining the concentration or purity of a substance. acanthusresearch.comemerypharma.com Unlike chromatographic techniques, qNMR does not require a reference standard of the same compound. Instead, it relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.com

To perform a qNMR analysis for N-benzylhexan-2-amine, a certified internal standard (IS) of known purity is accurately weighed and mixed with an accurately weighed amount of the N-benzylhexan-2-amine sample. The mixture is dissolved in a suitable deuterated solvent. The internal standard must have at least one signal that is in a clear region of the spectrum, well-resolved from any signals from the analyte or impurities.

The purity of the analyte can be calculated using the following formula ox.ac.uk:

Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ

Where:

I: Integral area of the signal

N: Number of protons for the integrated signal

M: Molar mass

m: mass

Purity: Purity of the standard

x: Analyte (N-benzylhexan-2-amine)

std: Internal Standard

Proper experimental setup is crucial for accuracy, including ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei between pulses. ox.ac.uk qNMR is a powerful tool for certifying reference materials and for the precise assay of pure substances like N-benzylhexan-2-amine.

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| N-benzylhexan-2-amine |

| Benzyl bromide |

| Dimethyl sulfone |

| Hexan-2-amine |

Computational and Theoretical Chemistry Studies of N Benzylhexan 2 Amine

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. ulisboa.ptmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how their positions and velocities change. ulisboa.pt

For N-benzylhexan-2-amine, MD simulations are invaluable for conformational analysis. The flexible hexyl chain and the rotatable benzyl (B1604629) group can adopt numerous conformations. MD simulations, using force fields like CHARMM, AMBER, or OPLS-AA, can explore the potential energy surface to identify low-energy, stable conformers and the transition pathways between them. ulisboa.ptresearchgate.net This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or solvents, as its shape can significantly influence its properties and activity. The simulation process typically involves an initial energy minimization step, followed by system equilibration and a production run from which conformational data is collected. mdpi.com

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. dtu.dk DFT calculations can map out the entire energy profile of a chemical reaction, from reactants to products, through intermediate and transition states. nih.gov

For N-benzylhexan-2-amine, this could involve modeling its synthesis, such as the N-alkylation of hexan-2-amine with benzyl alcohol, a reaction often catalyzed by ruthenium or iridium complexes. dtu.dkacs.org Computational studies can help determine the favorability of different proposed mechanistic pathways. For instance, they can model the key steps: oxidation of the alcohol to an aldehyde, formation of an imine intermediate via reaction with the amine, and subsequent reduction to the final secondary amine product. dtu.dk Such studies provide a molecular-level understanding of the reaction, which can guide the optimization of reaction conditions. nih.gov

Prediction of Spectroscopic Properties and Chemical Reactivity

Quantum chemical calculations can accurately predict various spectroscopic properties. Vibrational frequency calculations using DFT can generate a theoretical infrared (IR) spectrum, where the calculated frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C-H stretch, aromatic ring vibrations). epstem.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption peaks in a UV-Visible spectrum. nih.gov

Furthermore, the outputs of quantum calculations, particularly HOMO and LUMO energies, are used to quantify chemical reactivity through a set of global reactivity descriptors. dergipark.org.trnih.gov

Table 3: Predicted Chemical Reactivity Descriptors for N-benzylhexan-2-amine

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates high polarizability and reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. nih.gov |

These descriptors provide a quantitative framework for comparing the reactivity of N-benzylhexan-2-amine with other molecules and predicting its behavior in chemical reactions.

Integration of Theoretical Predictions with Experimental Data for Validation of N-benzylhexan-2-amine

As of late 2025, a thorough review of published scientific literature reveals a notable absence of dedicated computational and theoretical chemistry studies on the compound N-benzylhexan-2-amine. Consequently, there is no available research that integrates theoretical predictions with experimental data for the validation of its molecular properties.

While computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to predict molecular geometries, vibrational frequencies, and spectroscopic profiles of various chemical compounds, and these predictions are often validated by comparison with experimental data from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, no such studies have been published specifically for N-benzylhexan-2-amine.

The scientific community relies on this synergy between theoretical calculations and experimental measurements to establish a comprehensive understanding of a molecule's structure-property relationships. The process typically involves:

Theoretical Modeling: Initial computation of the molecule's optimized geometry, bond lengths, bond angles, and electronic properties.

Experimental Analysis: Physical measurement of the same properties using established analytical techniques.

Comparative Analysis: A direct comparison of the theoretical data against the experimental results to ascertain the accuracy of the computational model.

This crucial validation step is undocumented for N-benzylhexan-2-amine in the current body of scientific literature. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Q & A

Q. What are the standard synthetic protocols for N-benzylhexan-2-amine, and how can reaction conditions be optimized for higher yields?

Answer: N-Benzylhexan-2-amine can be synthesized via reductive amination , a method validated for structurally similar amines. For example, Pd/NiO-catalyzed reductive amination under hydrogen atmosphere (25°C, 10 hours) achieves yields of 84–98% for analogous N-benzylamines . Key parameters to optimize include:

| Parameter | Optimization Strategy |

|---|---|

| Catalyst Loading | Screen Pd/NiO ratios (e.g., 1.1 wt% in ) to balance cost and efficiency. |

| Solvent | Test polar aprotic solvents (e.g., 1,4-dioxane) for improved substrate solubility. |

| Reaction Time | Use kinetic studies to minimize side reactions (e.g., over-reduction). |

| Temperature | Lower temperatures (e.g., 0°C for intermediates) may improve selectivity . |

Orthogonal experimental designs (e.g., single-factor and factorial experiments) are recommended for systematic optimization .

Q. What analytical techniques are recommended for confirming the structure and purity of N-benzylhexan-2-amine?

Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (e.g., refinement with riding H-atom models) .

- Purity Assessment :

Q. What safety protocols should be followed when handling N-benzylhexan-2-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Apply water spray to cool containers and suppress dust formation .

- Waste Disposal : Neutralize amines with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic systems for N-benzylhexan-2-amine synthesis?

Answer:

- Systematic Reviews : Follow Cochrane guidelines to assess bias in literature (e.g., heterogeneity in catalyst performance) .

- Scoping Studies : Map variables (e.g., solvent, temperature) across studies to identify optimal conditions .

- Statistical Validation : Use ANOVA to compare yields from Pd/NiO vs. alternative catalysts (e.g., Pd/C) .

Q. What advanced spectroscopic methods can elucidate the electronic environment of N-benzylhexan-2-amine?

Answer:

Q. How to design experiments to study reaction mechanisms in N-benzylhexan-2-amine synthesis?

Answer:

Q. What strategies improve regioselectivity in N-benzylhexan-2-amine derivatives?

Answer:

- Steric Modulation : Introduce bulky substituents (e.g., tert-butyl groups) to direct benzylation to the hexan-2-amine nitrogen .

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis .

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize transition states favoring desired regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.